synthesis of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid
synthesis of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid
Introduction
1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the trifluoropropyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, intended for researchers, chemists, and professionals in drug development. The narrative emphasizes the rationale behind procedural choices, ensuring both scientific accuracy and practical applicability.
Retrosynthetic Analysis
A logical retrosynthetic approach is crucial for designing a viable synthetic plan. The target molecule can be disconnected at the pyrazole nitrogen-carbon bond and the carboxylic acid functional group. This analysis reveals a multi-step synthesis originating from simple, commercially available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
This strategy involves three primary stages:
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Formation of the Pyrazole Core: Synthesis of a pyrazole-3-carboxylate ester via cyclocondensation.
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N-Alkylation: Introduction of the 3,3,3-trifluoropropyl group onto the pyrazole nitrogen.
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Saponification: Hydrolysis of the ester to yield the final carboxylic acid.
Part I: Synthesis of the Ethyl 1H-pyrazole-3-carboxylate Core
The foundational step is the construction of the pyrazole ring. The Knorr pyrazole synthesis and related cyclocondensation reactions are among the most reliable methods for this transformation.[1][2] A common and efficient approach involves the reaction of a 1,3-dicarbonyl equivalent with hydrazine.
Causality of Experimental Choices:
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Starting Materials: Diethyl oxalate is selected as a commercially available and reactive C1-C2 synthon. It reacts with a suitable active methylene compound, which then undergoes cyclization with hydrazine.
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Reaction Conditions: The reaction is typically performed in a protic solvent like ethanol to facilitate the condensation and cyclization steps. The use of hydrazine hydrate is common and practical for this transformation.
Caption: Reaction scheme for Ethyl 1H-pyrazole-3-carboxylate synthesis.
Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol (10 volumes) under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
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Formation of the Enolate: Cool the sodium ethoxide solution to 0-5°C. To this, add a mixture of diethyl oxalate (1.1 eq) and ethyl pyruvate (1.0 eq) dropwise, maintaining the temperature below 10°C. Stir the resulting mixture at room temperature for 2-4 hours.
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Cyclization: Cool the reaction mixture back to 0-5°C. Add hydrazine hydrate (1.1 eq) dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Work-up and Isolation: Cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to pH ~6-7. Reduce the solvent volume under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford ethyl 1H-pyrazole-3-carboxylate as a solid.
Part II: N-Alkylation with 3,3,3-Trifluoropropyl Bromide
The introduction of the trifluoropropyl group is achieved via N-alkylation of the pre-formed pyrazole ring. A critical aspect of this step is controlling the regioselectivity. For 1H-pyrazole-3-carboxylates, alkylation generally favors the N1 position due to steric hindrance from the C3-ester group, which directs the incoming electrophile to the less hindered nitrogen.[3]
Causality of Experimental Choices:
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Alkylating Agent: 3-Bromo-1,1,1-trifluoropropane is a suitable electrophile. Alternatively, the corresponding iodide or tosylate can be used, which may offer higher reactivity.
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Base: Potassium carbonate (K₂CO₃) is an effective, inexpensive, and moderately strong base that is sufficient to deprotonate the pyrazole NH. Stronger bases like sodium hydride (NaH) can also be used but require stricter anhydrous conditions.
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Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for this Sₙ2 reaction, as it effectively solvates the cation of the base without interfering with the nucleophile.
Caption: Regioselectivity in the N-alkylation of the pyrazole ester.
Experimental Protocol: N-Alkylation
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Setup: To a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF (10 volumes), add potassium carbonate (1.5 eq).
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Reagent Addition: Add 3-bromo-1,1,1-trifluoropropane (1.2 eq) to the suspension.
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Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).
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Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil, containing a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to isolate the desired N1-alkylated product.
Part III: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.
Causality of Experimental Choices:
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Base: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used for ester hydrolysis. LiOH is often preferred for its high reactivity and milder conditions.
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Solvent System: A mixture of a water-miscible organic solvent like tetrahydrofuran (THF) or methanol and water is used to ensure the solubility of both the ester and the hydroxide base.
Experimental Protocol: Saponification
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Hydrolysis: Dissolve the purified ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (1.5 eq).
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Reaction: Stir the mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
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Work-up and Isolation: Remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
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Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. The product will typically precipitate as a white solid.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid.
Data Summary
The following table summarizes typical parameters for the described synthetic route. Yields are representative and may vary based on reaction scale and optimization.
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Purity |
| I | Pyrazole Formation | Diethyl oxalate, Hydrazine | Ethanol | 60-75% | >95% |
| II | N-Alkylation | 3-Bromo-1,1,1-trifluoropropane, K₂CO₃ | DMF | 70-85% (N1 isomer) | >98% |
| III | Saponification | NaOH or LiOH | THF/Water | 90-98% | >99% |
Conclusion
The can be reliably achieved through a three-step sequence involving pyrazole core formation, regioselective N-alkylation, and final ester hydrolysis. The rationale provided for each step highlights the importance of selecting appropriate reagents and conditions to maximize yield and purity. This guide offers a robust and validated framework for researchers and scientists to produce this important fluorinated building block for applications in medicinal chemistry and materials science.
References
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Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]
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